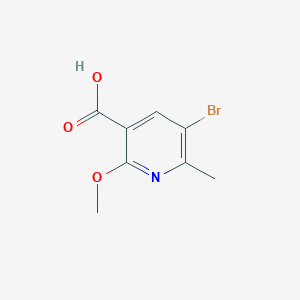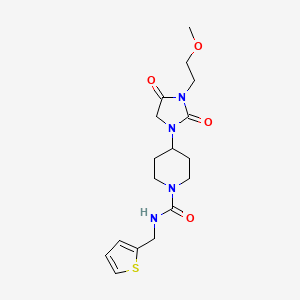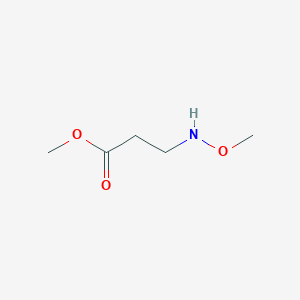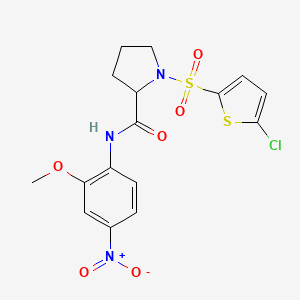
2-chloro-2,2-difluoro-1-(1H-indol-3-yl)-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-2,2-difluoro-1-(1H-indol-3-yl)-1-ethanol: is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a chloro group, two difluoro groups, and an indole moiety attached to an ethanol backbone
科学的研究の応用
Chemistry: 2-chloro-2,2-difluoro-1-(1H-indol-3-yl)-1-ethanol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used as a probe to study the interactions of fluorinated compounds with biological macromolecules. Its indole moiety makes it particularly useful in the study of tryptophan-containing proteins and enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of high-performance polymers, coatings, and other advanced materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-2,2-difluoro-1-(1H-indol-3-yl)-1-ethanol typically involves the reaction of 2-chloro-2,2-difluoroethanol with an indole derivative. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include strong bases such as sodium hydride or potassium tert-butoxide, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques such as chromatography and recrystallization ensures the isolation of high-purity product suitable for further applications.
化学反応の分析
Types of Reactions:
Oxidation: 2-chloro-2,2-difluoro-1-(1H-indol-3-yl)-1-ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and difluoro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide are commonly used for these transformations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, cyanides, and other substituted derivatives.
作用機序
The mechanism of action of 2-chloro-2,2-difluoro-1-(1H-indol-3-yl)-1-ethanol involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to tryptophan-binding sites in proteins and enzymes, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
類似化合物との比較
- 2-chloro-2,2-difluoro-1-(1-methyl-1H-indol-3-yl)ethanone
- 2-chloro-2,2-difluoro-1-(1H-indol-3-yl)ethanone
- 2-chloro-2,2-difluoro-1-(1H-indol-3-yl)ethane
Comparison: Compared to similar compounds, 2-chloro-2,2-difluoro-1-(1H-indol-3-yl)-1-ethanol is unique due to the presence of the ethanol moiety, which can significantly influence its chemical reactivity and biological activity. The ethanol group allows for additional hydrogen bonding interactions, which can enhance the compound’s solubility and binding affinity to target molecules. Additionally, the presence of both chloro and difluoro groups provides a unique combination of electronic and steric effects, making this compound a valuable tool in various research and industrial applications.
特性
IUPAC Name |
2-chloro-2,2-difluoro-1-(1H-indol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF2NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,9,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEZSIPKFIBCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(F)(F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2440823.png)






![(4-(1H-pyrrol-1-yl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2440835.png)


![N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2440841.png)
![2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane](/img/structure/B2440843.png)
![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2440845.png)

